"Propionamide, N-(1-adamantyl)-3-chloro-" synthesis pathway
"Propionamide, N-(1-adamantyl)-3-chloro-" synthesis pathway
An In-depth Technical Guide to the Synthesis of Propionamide, N-(1-adamantyl)-3-chloro-
Introduction: Bridging Bioactivity and Synthetic Utility
The adamantane scaffold is a cornerstone in medicinal chemistry, renowned for its unique lipophilic and rigid polycyclic structure. Its incorporation into drug candidates often imparts favorable pharmacokinetic properties, including enhanced metabolic stability and improved tissue distribution. The antiviral agent Amantadine and the dipeptidyl peptidase-IV (DPP-IV) inhibitor Vildagliptin are prominent examples of its therapeutic significance.[1] The target molecule, N-(1-adamantyl)-3-chloropropionamide, combines this privileged scaffold with a versatile 3-chloropropionamide functional group. This group serves as a valuable electrophilic handle, making the compound an attractive intermediate for further chemical elaboration, particularly in the synthesis of novel pharmaceutical agents and chemical probes.
This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of N-(1-adamantyl)-3-chloropropionamide. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline the necessary analytical techniques for product characterization, grounded in the principles of modern organic synthesis.
Core Synthesis Pathway: Nucleophilic Acyl Substitution
The most direct and efficient route to N-(1-adamantyl)-3-chloropropionamide is through the acylation of 1-adamantylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2]
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] The key to this transformation lies in the high electrophilicity of the carbonyl carbon in the acyl chloride, which is polarized by two electron-withdrawing groups: the oxygen and the chlorine atoms.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-adamantylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This addition step breaks the C=O pi bond, forming a tetrahedral intermediate.
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Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.
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Deprotonation: The resulting protonated amide is then deprotonated by a base (typically a tertiary amine like triethylamine) to yield the final, neutral amide product and the hydrochloride salt of the base. The inclusion of a base is critical to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][]
Caption: Reaction mechanism for amide synthesis.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of N-(1-adamantyl)-3-chloropropionamide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 1-Adamantylamine | 151.25 | 1.0 | Nucleophile |
| 3-Chloropropionyl Chloride | 126.98 | 1.1 | Electrophile; corrosive, handle in a fume hood. |
| Triethylamine (TEA) | 101.19 | 1.2 | Base; neutralizes HCl byproduct. |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous solvent. |
| Deionized Water | 18.02 | - | For workup. |
| Brine (Saturated NaCl) | - | - | For workup. |
| Anhydrous Sodium Sulfate | 142.04 | - | Drying agent. |
Step-by-Step Methodology
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Reaction Setup:
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To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantylamine (1.0 eq.).
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Dissolve the amine in anhydrous dichloromethane (DCM).
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Add triethylamine (1.2 eq.) to the solution.
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Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction.[]
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Addition of Acyl Chloride:
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While stirring vigorously at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise to the amine solution via a syringe. A white precipitate (triethylamine hydrochloride) will form immediately.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.
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Reaction Monitoring:
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The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 1-adamantylamine starting material.
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Workup and Extraction:
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Once the reaction is complete, quench the reaction by slowly adding deionized water.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
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Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(1-adamantyl)-3-chloropropionamide as a solid.
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Caption: Overview of the synthesis and purification process.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(1-adamantyl)-3-chloropropionamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀ClNO | PubChem[5] |
| Molecular Weight | 241.76 g/mol | PubChem[5] |
| Monoisotopic Mass | 241.12334 Da | PubChem[5] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the adamantyl and chloropropionyl moieties.
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A broad singlet corresponding to the N-H proton.
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A set of broad, overlapping signals in the aliphatic region (approx. 1.6-2.1 ppm) corresponding to the 15 protons of the adamantyl cage.
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Two triplets in the 2.5-4.0 ppm region corresponding to the two methylene groups (-CH₂CH₂Cl) of the chloropropionyl chain, showing coupling to each other.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework, showing distinct peaks for the carbonyl carbon (approx. 170 ppm), the adamantyl carbons, and the two carbons of the chloropropionyl chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 242.13.[5] A characteristic fragmentation pattern would be the loss of the chloropropionyl group to yield the stable adamantyl cation at m/z 135.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will display key functional group absorptions:
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A strong C=O stretching vibration (Amide I band) around 1640-1680 cm⁻¹.
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An N-H stretching vibration around 3300-3500 cm⁻¹.
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Safety and Handling Considerations
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3-Chloropropionyl Chloride: This reagent is highly corrosive and reacts violently with water to release toxic HCl gas. It should always be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Triethylamine and Dichloromethane: These are volatile and flammable or toxic. All manipulations should be performed in a well-ventilated area, away from ignition sources.
By following this detailed guide, researchers can reliably synthesize and characterize N-(1-adamantyl)-3-chloropropionamide, a valuable intermediate for further exploration in drug discovery and development.
References
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An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. Available from: [Link]
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Propionamide, n-(1-adamantyl)-3-chloro- (C13H20ClNO) - PubChemLite. Available from: [Link]
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Amide Synthesis - Fisher Scientific. Available from: [Link]
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Reaction mechanisms: acid/acyl chloride with ammonia/amines - Doc Brown. Available from: [Link]
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the preparation of amides - Chemguide. Available from: [Link]
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Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Available from: [Link]
- CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents.
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Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Lab Reporter [fishersci.se]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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